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Compound of Interest

Compound Name: PROTAC ER Degrader-3

Cat. No.: B15144141 Get Quote

In-Depth Technical Guide: PROTAC ER
Degrader-3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC ER Degrader-3, an

intermediate compound pivotal in the synthesis of advanced Proteolysis Targeting Chimeras

(PROTACs) for the targeted degradation of the estrogen receptor-alpha (ERα). This document

outlines its chemical properties, the mechanism of action of the final PROTAC entity, detailed

experimental protocols, and relevant signaling pathways.

Core Compound Properties
PROTAC ER Degrader-3 serves as a crucial building block for the synthesis of PROTAC ERα

Degrader-5 (also referred to as compound LP2 in patent literature). The following table

summarizes its key chemical and physical properties.
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Property Value Reference

Molecular Formula C₇₁H₇₇N₇O₁₂ [1]

Molecular Weight 1220.43 g/mol [1]

Purity >98% [1]

Appearance Solid [1]

CAS Number 2158322-29-1 [2]

Synonyms
An intermediate for PROTAC

ERα Degrader-5
[3]

Mechanism of Action: Targeted ERα Degradation
PROTAC ER Degrader-3 is a precursor to a heterobifunctional PROTAC designed to

specifically target ERα for degradation via the ubiquitin-proteasome system. The final PROTAC

molecule, synthesized from this intermediate, consists of three key components: a ligand that

binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker

connecting the two.

The PROTAC functions by inducing the formation of a ternary complex between ERα and an

E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, leading

to the polyubiquitination of the receptor. The polyubiquitinated ERα is then recognized and

degraded by the 26S proteasome. When conjugated to an antibody to form a PROTAC

Antibody-drug Conjugate (PAC), this degrader can be delivered specifically to cells

overexpressing a target antigen, thereby enhancing its therapeutic window.[3]

A PAC containing a similar ERα degrader demonstrated a marked decrease in ERα levels in

HER2-expressing cells with an IC₅₀ of 132 ng/mL.

Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the conceptual signaling pathway of a PROTAC and a typical

experimental workflow for evaluating its efficacy.
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PROTAC Mechanism of Action

PROTAC
(ERα Degrader)

Ternary Complex
(PROTAC-ERα-E3)

Estrogen Receptor-α
(ERα)

E3 Ubiquitin Ligase

Polyubiquitinated
ERα

Ubiquitination

Ubiquitin

26S Proteasome Degraded ERα
Fragments

Click to download full resolution via product page

Caption: PROTAC-mediated degradation of ERα.
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Western Blot Workflow for ERα Degradation
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Caption: Workflow for assessing ERα degradation.
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Experimental Protocols
The following protocols are based on methodologies described in the patent literature

(WO2017201449A1) for the synthesis and evaluation of related PROTAC ERα degraders.

Synthesis of PROTAC ERα Degrader-5 (Compound LP2)
This is a representative synthesis; specific reagents and conditions may vary.

Attachment of Linker to E3 Ligase Binding Group: The synthesis typically begins with the

coupling of a linker molecule to the E3 ligase ligand. This is often achieved through standard

amide bond formation reactions, for example, using a coupling agent like HATU or HOBt in

the presence of a non-nucleophilic base such as DIPEA in a suitable solvent like DMF.

Attachment of the ERα Binding Moiety: The ERα ligand is then coupled to the linker-E3

ligase ligand conjugate. This step also commonly involves an amide bond formation or other

suitable conjugation chemistry, depending on the functional groups present on the two

fragments.

Purification: The final compound is purified using techniques such as flash column

chromatography on silica gel or preparative HPLC to yield the desired PROTAC ERα

degrader.

Characterization: The structure and purity of the final compound are confirmed by analytical

methods such as ¹H NMR, LC-MS, and HRMS.

Western Blot for ERα Degradation
Cell Culture and Treatment: Seed ERα-positive breast cancer cells (e.g., MCF-7) in

appropriate culture plates. Once the cells reach the desired confluency, treat them with

varying concentrations of the PROTAC ERα degrader for a specified period (e.g., 24, 48, or

72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable

lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay or a similar method to ensure equal protein loading.
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SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel

electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat

milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary

antibody specific for ERα overnight at 4°C. After washing, incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence

(ECL) detection system. Quantify the band intensities using densitometry software.

Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Conclusion
PROTAC ER Degrader-3 is a key intermediate in the development of potent and specific ERα

degraders. The resulting PROTACs offer a promising therapeutic strategy for ERα-positive

cancers by harnessing the cell's own protein disposal machinery. The protocols and data

presented in this guide provide a foundation for researchers to further explore and utilize this

class of compounds in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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